molecular formula C13H11BrN2O3 B5059753 N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide

N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide

Cat. No. B5059753
M. Wt: 323.14 g/mol
InChI Key: MESXYCUVLNPCQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, like N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide, can involve palladium-catalyzed cyclization reactions. An example is the synthesis of 2,5-diimino-furans through palladium-catalyzed cyclization of bromoacrylamides with isocyanides, which may serve as a precursor to related compounds (Jiang et al., 2014).

Molecular Structure Analysis

The crystal structure of furan derivatives can provide insight into their geometric and electronic structures, essential for understanding reactivity and properties. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with similarities in the furan core and bromine substitution, has been characterized, revealing insights into the orientation of furan and benzene rings and bond angles around the furan moiety (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan derivatives engage in various chemical reactions, including coupling reactions and cyclization. N,N'-Bisoxalamides, for example, have been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines, which could be relevant for modifying the furan moiety or introducing new substituents into the N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide structure (Bhunia et al., 2017).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystallinity, can be inferred from similar compounds. For instance, the synthesis and properties of poly(aniline-co-o-bromoaniline) copolymer, though more focused on polymeric materials, give insights into solubility and morphological characteristics that could be relevant for understanding the behavior of small molecule furan derivatives in various solvents and conditions (Mahudeswaran et al., 2016).

Chemical Properties Analysis

The reactivity and functional group transformations of furan derivatives are crucial for their application in synthesis and material science. The photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, including reactions leading to dehydrohalogenation and cyclization, highlight the potential chemical transformations that could be applied to N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide or used to understand its reactivity under various conditions (Nishio et al., 2000).

Mechanism of Action

properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-11-7-6-10(19-11)13(18)15-8-12(17)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESXYCUVLNPCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330608
Record name N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide

CAS RN

832105-08-5
Record name N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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